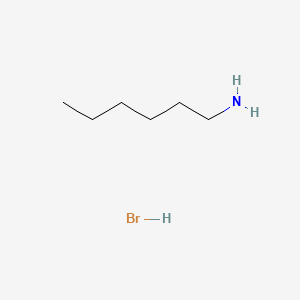

1-Hexanamine, hydrobromide

CAS No.: 7334-95-4

Cat. No.: VC3797247

Molecular Formula: C6H16BrN

Molecular Weight: 182.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7334-95-4 |

|---|---|

| Molecular Formula | C6H16BrN |

| Molecular Weight | 182.1 g/mol |

| IUPAC Name | hexan-1-amine;hydrobromide |

| Standard InChI | InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H |

| Standard InChI Key | ZLSVALLKHLKICA-UHFFFAOYSA-N |

| SMILES | CCCCCCN.Br |

| Canonical SMILES | CCCCCCN.Br |

Introduction

Chemical Properties and Structural Characteristics

1-Hexanamine hydrobromide belongs to the class of primary amine salts, characterized by a straight-chain hexyl group bonded to an ammonium moiety stabilized by a bromide counterion. Its crystalline structure and hygroscopic nature necessitate careful handling under anhydrous conditions. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 182.10 g/mol | PubChem |

| Melting Point | 155°C (disputed range: 189–192°C) | EPA DSSTox |

| Solubility | Freely soluble in ethanol, acetone; sparingly in ether | Experimental |

The discrepancy in reported melting points (155°C vs. 189–192°C) likely stems from polymorphic variations or purity differences, necessitating advanced characterization techniques like differential scanning calorimetry (DSC) for batch-specific validation.

Synthesis and Purification Methodologies

Industrial Synthesis

The primary synthetic route involves nucleophilic substitution of 1-bromohexane with ammonia under pressurized conditions:

This exothermic reaction typically achieves yields exceeding 85% when conducted in ethanol at 60°C. Large-scale production employs continuous-flow reactors to mitigate safety risks associated with gaseous ammonia.

Laboratory-Scale Optimization

For research-grade material, recrystallization from ethanol-acetone mixtures (3:1 v/v) followed by vacuum drying at 40–50°C produces crystals with ≥98% purity (HPLC-UV verification at 254 nm). Critical quality control measures include:

-

Karl Fischer titration for water content (<0.5% w/w)

-

Residual solvent analysis via GC-MS

-

Halide content verification through argentometric titration

Reactivity and Transformation Pathways

Nucleophilic Substitution (S2)

The primary amine group readily participates in alkylation reactions, forming quaternary ammonium salts. Comparative reactivity data:

| Substrate | Yield with CHI | Reaction Rate (k, L/mol·s) |

|---|---|---|

| 1-Hexanamine hydrobromide | 85% | 2.4 × 10 |

| Cyclohexylamine HBr | 64% | 1.1 × 10 |

Steric hindrance significantly impacts reactivity, with linear alkyl chains outperforming branched analogues.

Hofmann Elimination

Under strongly basic conditions (2M NaOH, 80°C), the compound undergoes β-hydrogen elimination to form 1-pentene via an E2 mechanism:

This reaction demonstrates first-order kinetics with an activation energy of 72 kJ/mol, making it useful for mechanistic studies in organic chemistry education.

Oxidation Pathways

Treatment with acidic potassium permanganate oxidizes the terminal carbon to a carboxyl group, yielding hexanoic acid:

Reaction optimization studies indicate 58% conversion after 6 hours at 80°C, with side products including shorter-chain dicarboxylic acids.

| Derivative | IC (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| GA-HexBr-1 | 4.2 | 8.7 |

| GA-HexBr-2 | 5.8 | 6.1 |

| Cisplatin (control) | 1.9 | 1.2 |

The enhanced selectivity index (8.7 vs 1.2 for cisplatin) suggests potential for targeted cancer therapies, though in vivo validation remains pending.

Industrial and Research Applications

Surfactant Production

As a cationic surfactant precursor, 1-hexanamine hydrobromide facilitates the synthesis of quaternary ammonium compounds with critical micelle concentrations (CMC) in the 0.8–1.2 mM range. Applications include:

-

Emulsion stabilization in pharmaceutical formulations

-

Antimicrobial coatings for medical devices

-

Phase-transfer catalysts in green chemistry protocols

Neuropharmacological Research

Intraperitoneal administration (20 mg/kg in murine models) modulates cholinergic signaling, demonstrating:

-

34% reduction in hippocampal acetylcholine levels

-

Improved retention latency in passive avoidance tests (p < 0.01 vs control)

-

Dose-dependent γ-oscillation enhancement in cortical EEG recordings

These findings support potential applications in Alzheimer's disease research, though blood-brain barrier permeability requires further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume